molecular formula C23H24BrN3O B12004358 N'-(1-(4-BR-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide CAS No. 401649-23-8

N'-(1-(4-BR-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

Cat. No.: B12004358
CAS No.: 401649-23-8
M. Wt: 438.4 g/mol
InChI Key: DPOLXMOSNXTUIN-PCLIKHOPSA-N
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Description

N’-(1-(4-BR-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a tetrahydrocarbazole moiety, and a propanohydrazide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-BR-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with ethylidene hydrazine under acidic conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with tetrahydrocarbazole in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The final compound is purified using techniques like recrystallization or column chromatography to achieve the required purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to enhance yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-BR-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(1-(4-BR-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(1-(4-BR-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-MEO-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
  • N’-(1-(3-BR-PH)Ethylidene)2((4-ET-5-PH-4H-1,2,4-triazol-3-YL)thio)acetohydrazide

Uniqueness

N’-(1-(4-BR-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide stands out due to its specific bromophenyl substitution, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

401649-23-8

Molecular Formula

C23H24BrN3O

Molecular Weight

438.4 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C23H24BrN3O/c1-16(17-10-12-18(24)13-11-17)25-26-23(28)14-15-27-21-8-4-2-6-19(21)20-7-3-5-9-22(20)27/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,28)/b25-16+

InChI Key

DPOLXMOSNXTUIN-PCLIKHOPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)Br

Origin of Product

United States

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